molecular formula C5H6N4O3 B1607816 1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one CAS No. 60728-89-4

1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one

Cat. No. B1607816
CAS RN: 60728-89-4
M. Wt: 170.13 g/mol
InChI Key: LSBLHAUYFVFQSJ-UHFFFAOYSA-N
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Description

1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a nitrotriazolone derivative that has been synthesized using various methods.

Scientific Research Applications

Energetic Materials Synthesis

This compound is utilized in the synthesis of energetic materials, particularly those containing an N(NO)N–N fragment. These materials are of interest due to their potential applications in solid composite propellants . The synthesis strategy involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with specific reagents to produce substituted furazans, which exhibit high thermal stability and optimal oxygen balance .

Propellant Performance Enhancement

The energetic compounds derived from this compound have been shown to improve the specific impulse level of model solid composite propellant formulations. These formulations outperform similar ones based on CL-20, HMX, and RDX, making them valuable for research in propellant chemistry .

Detection of Trace Elements

3-Nitro-1H-1,2,4-triazole: , a related compound, has been used to detect trace amounts of mercuric ion in aqueous solutions . This indicates the potential for 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone to be used in environmental monitoring and analytical chemistry.

Regioselective Synthesis

The compound plays a role in the regioselective synthesis of N1-substituted 3-amino-1,2,4-triazoles. This method allows for the rapid synthesis of products with structural diversity, which is crucial for pharmaceutical research and material science .

Development of Insensitive Munitions

Research indicates that materials synthesized from this compound are insensitive and possess the potential to be used as metal-free detonating substances. This application is significant for the development of safer munitions that reduce the risk of accidental explosions .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of energetic materials , suggesting that its targets might be related to energy production or release.

Mode of Action

The mode of action of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone involves its interaction with other compounds during synthesis. For instance, it reacts with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This reaction leads to the formation of aminofurazan, which can be further transformed into nitro, azo, and methylene dinitramine substituted furazans .

Pharmacokinetics

It’s known that the compound is thermally stable, with decomposition onset temperatures ranging from 147 to 228°c . This suggests that it may have high stability and potentially slow metabolism.

Result of Action

The result of the action of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone is the production of energetic materials with high enthalpies of formation, acceptable densities, and optimal oxygen balance . These materials are estimated as potential components of solid composite propellants .

Action Environment

The action of 1-(3-Nitro-1H-1,2,4-triazol-1-yl)acetone can be influenced by environmental factors such as temperature and the presence of other compounds . For instance, its reaction with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide requires the presence of dibromisocyanuric acid . Additionally, it’s known that the compound is thermally stable, suggesting that it can withstand high temperatures .

properties

IUPAC Name

1-(3-nitro-1,2,4-triazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBLHAUYFVFQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=NC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362550
Record name 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-one

CAS RN

60728-89-4
Record name 1-(3-Nitro-1H-1,2,4-triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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